molecular formula C45H51O6P B14518656 4-Benzyl-2,5-dimethylphenol;phosphorous acid CAS No. 62577-80-4

4-Benzyl-2,5-dimethylphenol;phosphorous acid

Cat. No.: B14518656
CAS No.: 62577-80-4
M. Wt: 718.9 g/mol
InChI Key: JTBGOHHRHHVFCT-UHFFFAOYSA-N
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Description

4-Benzyl-2,5-dimethylphenol;phosphorous acid is an organic compound that combines the structural features of a phenol and a phosphorous acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,5-dimethylphenol;phosphorous acid typically involves the reaction of 4-benzyl-2,5-dimethylphenol with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,5-dimethylphenol;phosphorous acid can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-Benzyl-2,5-dimethylphenol;phosphorous acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,5-dimethylphenol;phosphorous acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid moiety can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2,5-dimethylphenol: Lacks the phosphorous acid moiety but shares the phenolic structure.

    Phosphorous Acid: Contains the phosphorous acid group but lacks the aromatic phenol structure.

Uniqueness

4-Benzyl-2,5-dimethylphenol;phosphorous acid is unique due to the combination of a phenolic structure with a phosphorous acid moiety, which imparts distinct chemical and biological properties not found in either component alone.

Properties

CAS No.

62577-80-4

Molecular Formula

C45H51O6P

Molecular Weight

718.9 g/mol

IUPAC Name

4-benzyl-2,5-dimethylphenol;phosphorous acid

InChI

InChI=1S/3C15H16O.H3O3P/c3*1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13;1-4(2)3/h3*3-9,16H,10H2,1-2H3;1-3H

InChI Key

JTBGOHHRHHVFCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.OP(O)O

Origin of Product

United States

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